molecular formula C13H26N2O2 B2633781 (R)-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate CAS No. 1044562-02-8

(R)-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate

Katalognummer B2633781
CAS-Nummer: 1044562-02-8
Molekulargewicht: 242.363
InChI-Schlüssel: LFTQRMKZAXONPV-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.363. It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate”, such as melting point, boiling point, solubility, and stability, are not available in the searched resources .

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

One significant application of derivatives similar to (R)-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate is in the asymmetric synthesis of complex molecules. For instance, an efficient and practical asymmetric synthesis method was developed for a compound that serves as a useful intermediate for the synthesis of nociceptin antagonists. This method, involving diastereoselective reduction and efficient isomerization steps, was applicable for large-scale operations, producing enantiomerically pure compounds in high yield (H. Jona et al., 2009).

Chemical Synthesis and Structure Analysis

Another study focused on the reaction of related tert-butyl piperidine-1-carboxylate derivatives with methylhydrazine, leading to the formation of compounds with specific substituents. The structural analysis of these compounds provided insights into their potential applications in synthetic chemistry (D. Richter et al., 2009).

Intermediate for Pharmaceutical Synthesis

This compound derivatives have been used as intermediates in the synthesis of pharmaceuticals. For example, a novel asymmetric synthesis route was developed for an intermediate crucial in the production of a potent protein kinase inhibitor, suggesting its potential for industrial application due to mild conditions and high yields obtained during the synthesis process (B. Hao et al., 2011).

Synthesis of Biologically Active Compounds

The compound has also been involved in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the production of biologically active compounds such as crizotinib. This process highlights the compound's role in creating intermediates for drugs targeting specific biological pathways (D. Kong et al., 2016).

Molecular Structure and Biological Evaluation

In addition, the synthesis and characterization of related compounds have facilitated the structural elucidation through X-ray diffraction studies, further supporting their use in the development of novel drug candidates with potential antibacterial and anthelmintic activities (C. Sanjeevarayappa et al., 2015).

Wirkmechanismus

The mechanism of action for “®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate” is not specified in the available resources. It’s important to note that the mechanism of action for a compound can depend on its intended use, which is not specified for this compound .

Safety and Hazards

The safety and hazards associated with the handling and use of “®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate” are not specified in the available resources . It’s always important to handle chemical compounds with appropriate safety measures.

Zukünftige Richtungen

The future directions for “®-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate” are not specified in the available resources . Its use in pharmaceutical testing suggests potential applications in drug development or other areas of research.

Eigenschaften

IUPAC Name

tert-butyl (3R)-3-(propan-2-ylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)14-11-7-6-8-15(9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTQRMKZAXONPV-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of tert-butyl 3-oxopiperidine-1-carboxylate (2 g, 10.03 mmol) and 2-aminopropane (710 mg, 12.04 mmol) in MeOH (40 mL) was stirred at rt for 1 h. To the solution was added NaBH4 (758 mg, 20.06 mmol) at 0° C. and the reaction mixture was stirred at rt for 12 h. The reaction mixture was diluted with ice-cooled water and the solvent was reduced to afford a residue which was dissolved in CH2Cl2 and washed with water. The organic layer was dried over Na2SO4, concentrated in vacuo and purified by column chromatography (silica gel, gradient MeOH in CH2Cl2) to afford the titled compound (2 g, 82%). 1H NMR (400 MHz, CDCl3): δ 4.01-3.90 (m, 1H), 3.78 (dt, J=3.6, 9.2 Hz, 1H), 3.48 (s, 1H), 2.96 (heptate, 0.1=6.4 Hz, 1H), 2.92-2.79 (m, 1H), 2.69-2.55 (m, 1H), 1.90-1.87 (m, 1H), 1.68-1.61 (m, 1H), 1.46 (s, 9H), 1.29-1.18 (m, 2H), 1.05 (d, J=6.0 Hz, 6H). ES-MS: m/z [M+1]=243.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
758 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
82%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.